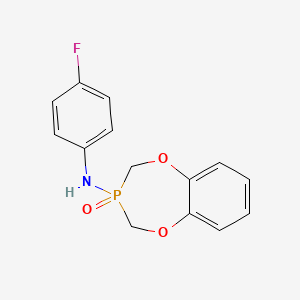

(4-fluorophenyl)(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated amino compounds, including those related to the queried molecule, often involves multi-step reactions starting from specific fluorinated precursors. For example, the synthesis of new fluorinated amino-heterocyclic compounds can be achieved through a sequence of aroylation, fluoroamination, and further functionalization steps. These methods result in compounds bearing fluorine atoms and amino groups, which are structurally related to the queried compound, showcasing the versatility of fluorine chemistry in modifying heterocyclic compounds for enhanced properties (Bawazir & Abdel-Rahman, 2018).

Molecular Structure Analysis

The molecular structure of fluorinated amino compounds often exhibits significant complexity, with the presence of fluorine influencing both the chemical reactivity and physical properties of the molecule. Fluorine atoms can significantly alter the electron distribution within the molecule, affecting its reactivity patterns. For instance, the synthesis and characterization of molecules with a similar structural framework have been reported, where the fluorine atoms are strategically placed to impact the molecule's overall behavior (Rodríguez-Escrich et al., 2005).

Chemical Reactions and Properties

Fluorinated compounds are known for their unique reactivity, partly due to the electronegativity of fluorine. This characteristic influences various chemical reactions, such as nucleophilic substitution and addition reactions, making fluorinated heterocycles valuable intermediates in organic synthesis. The presence of a fluorine atom can also enhance the lipophilicity of a molecule, impacting its biological activity and distribution (Kolhatkar et al., 2003).

Aplicaciones Científicas De Investigación

Materials Science and Fluorogenic Sensors

Security Inks and Stimuli-Responsive Materials : A study on V-shaped molecules, including a compound related to the query, showed potential applications in security inks due to their morphology-dependent fluorochromism. This property allows for reversible changes in color upon exposure to mechanical force or pH changes, indicating utility in security and sensor applications (Xiao-lin Lu & M. Xia, 2016).

Fluorescent Sensors for Toxic Chemicals : Research on benzothiadiazole-based fluorescent sensors demonstrated selective detection capabilities for toxic chemicals like oxalyl chloride and phosgene. These sensors operate in a "turn-on" fluorescence mode, which could be useful for environmental monitoring and public safety (Wen-Qiang Zhang et al., 2017).

Medicinal Chemistry and Drug Development

Antitumor Properties : Compounds structurally similar to the query molecule, such as 2-(4-aminophenyl)benzothiazoles, have shown selective and potent antitumor properties. These findings suggest potential applications in cancer treatment, with modifications like fluorine substitution enhancing metabolic stability and efficacy (T. Bradshaw et al., 2002).

Neurological Disorders and Compulsive Behaviors : Another study evaluated the effects of compounds on binge eating in rats, revealing the potential of certain antagonists in treating compulsive eating disorders. This suggests applications in developing treatments for eating disorders and possibly other compulsive behaviors (L. Piccoli et al., 2012).

Chemical Synthesis and Analysis

Catalyst-Free Trifluoroethylation : Research on the trifluoroethylation of amines using trifluoroacetic acid represents a significant advancement in the synthesis of fluorinated amines, showing promise for pharmaceutical development where the manipulation of physicochemical properties is crucial (Keith G. Andrews et al., 2017).

Fluorogenic Substrates for Enzyme Assays : The synthesis of intramolecularly-quenched fluorogenic substrates incorporating aminocoumarin or aminoquinolinone-type fluorophores for enzyme assays highlights the application of similar compounds in biochemistry and analytical chemistry (G. Kokotos & C. Tzougraki, 1991).

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FNO3P/c15-11-5-7-12(8-6-11)16-20(17)9-18-13-3-1-2-4-14(13)19-10-20/h1-8H,9-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFQSSDFTVUAKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC=C2OCP1(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FNO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[6-methyl-2-(methylthio)pyrimidin-4-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5536563.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)